3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a furo-pyran core.
Preparation Methods
The synthesis of 3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the furo-pyran ring system . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds within the molecule.
Scientific Research Applications
3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling pathways .
Comparison with Similar Compounds
3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one can be compared with similar compounds such as:
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: This compound shares a similar core structure but differs in the arrangement of its functional groups.
3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride: Another structurally related compound with different chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring system and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
295780-15-3 |
---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3,7-diphenyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyran-2-one |
InChI |
InChI=1S/C19H16O3/c20-19-16(13-7-3-1-4-8-13)15-11-12-21-17(18(15)22-19)14-9-5-2-6-10-14/h1-10,17-18H,11-12H2 |
InChI Key |
ZJOQZAKNFTYYQO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2C1=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.